molecular formula C12H6Br2S B047624 2,8-Dibromodibenzothiophene CAS No. 31574-87-5

2,8-Dibromodibenzothiophene

Cat. No. B047624
CAS RN: 31574-87-5
M. Wt: 342.05 g/mol
InChI Key: WNEXSUAHKVAPFK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,8-Dibromodibenzothiophene involves Ullmann-type amination conditions for dual C–N bond formation, followed by selective bromination and Suzuki–Miyaura reaction to produce conjugated materials comprising small organic molecules (Panda et al., 2020). Another approach includes the synthesis from 2,8-dibromodibenzothiophene and 2,8-diformyldibenzothiophene by Wittig and Heck reactions to obtain π-conjugated dibenzothiophene derivatives (Yu, 2007).

Molecular Structure Analysis

The molecular structure of 2,8-Dibromodibenzothiophene derivatives shows a variation in photophysical properties depending on the conjugation length and the introduction of electron-deficient or electron-rich substituents. The electron-deficient dibenzothiophene-S,S-dioxide core exhibits quantitative yield in certain synthesis pathways, and the variation in peak maxima in UV-Vis absorption studies indicates the effect of conjugation length on the electronic structure (Panda et al., 2020).

Chemical Reactions and Properties

2,8-Dibromodibenzothiophene undergoes various chemical reactions, including Ullmann-type amination, selective bromination, and Suzuki–Miyaura cross-coupling, to produce materials with desired electronic and photophysical properties. These reactions highlight the versatility of 2,8-Dibromodibenzothiophene as a building block for the synthesis of organic electronic materials (Panda et al., 2020).

Physical Properties Analysis

The physical properties of 2,8-Dibromodibenzothiophene derivatives, such as their crystalline structure, thermal stability, and photostability, are crucial for their application in organic electronics. For instance, certain derivatives exhibit amorphous characteristics with glass transition temperatures suitable for OLED applications, indicating the importance of molecular design in achieving desired physical properties (Huang et al., 2005).

Chemical Properties Analysis

The chemical properties of 2,8-Dibromodibenzothiophene and its derivatives, such as their reactivity in cross-coupling reactions, electropolymerization potential, and ability to form stable radical cations, demonstrate their utility in creating advanced materials for electronic devices. The modification of 2,8-Dibromodibenzothiophene through various chemical reactions enables the fine-tuning of its electronic and optical properties for specific applications (Li et al., 2017).

Scientific Research Applications

1. Application in Perovskite Solar Cells

  • Summary of Application : 2,8-Dibromodibenzothiophene-S,S-dioxide (BrDS) is used as a doping agent to improve the structure and optoelectronic properties of tin-based perovskite films, which are used in solar cells .
  • Methods of Application : The introduction of BrDS can effectively inhibit the oxidation of Sn2+ and passivate grain boundary defects and point defects in the perovskite films .
  • Results or Outcomes : The tin-based perovskite film doped with BrDS exhibits higher carrier lifetime and crystal quality. As a result, the BrDS-doped device achieves a power conversion efficiency of 14.98% with a certified efficiency of 14.36%, which is one of the highest PCEs among all values reported to date for tin-based PSCs .

2. Application in Electrochromic Polymers

  • Summary of Application : 2,8-Dibromodibenzothiophene is used in the synthesis of dibenzothiophene-thiophene hybrid electrochromic polymers .
  • Methods of Application : The electropolymerization of 2,8-Dibromodibenzothiophene was comparatively investigated in different media (dichloromethane (DCM), propylene carbonate (PC), or boron trifluoride diethyl etherate (BFEE)), all using Bu4NPF6 as the electrolyte .
  • Results or Outcomes : Spectroelectrochemical analysis revealed that the polymer films prepared in these media all switched light grey in the neutral state whereas blue in the oxidized state .

3. Application in Organic Synthesis

  • Summary of Application : 2,8-Dibromodibenzothiophene is used in the amination of 4-bromodibenzothiophene .
  • Methods of Application : The amination of 4-bromodibenzothiophene was performed, yielding the desired product in 71% yield after 48 hours with a slight increase of temperature and copper loading .
  • Results or Outcomes : 2,8-Dibromodibenzothiophene was successfully converted to the desired product in 97% yield after 48 hours .

Future Directions

2,8-Dibromodibenzothiophene has been used in the synthesis of conjugated small organic molecules . It has also been used in additive engineering with 2,8-dibromo-dibenzothiophene-S, S-dioxide enabled tin-based perovskite solar cells with 14.98% power conversion efficiency . This work represents a noteworthy step towards manufacturing efficient and stable tin-based PSCs .

properties

IUPAC Name

2,8-dibromodibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2S/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNEXSUAHKVAPFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(S2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348155
Record name 2,8-Dibromodibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8-Dibromodibenzothiophene

CAS RN

31574-87-5
Record name 2,8-Dibromodibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,8-Dibromodibenzothiophene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
131
Citations
H Gilman, DL Esmay - Journal of the American Chemical Society, 1954 - ACS Publications
Anal. Caled, for CieHnNOi: X, 4.95. Found: X, 4.85. 3-Methylbenzofuro [3, 2-g]-l, 2-benzisoxazole.-The method employed for the preparation of this compound was es-sentially that used …
Number of citations: 10 pubs.acs.org
N Nemoto, H Kameshima, Y Okano… - Journal of Polymer …, 2003 - Wiley Online Library
Novel π‐conjugating polymers based on dibenzothiophene were synthesized with a novel dibenzothiophene derivative, 2,8‐bis(4,4,5,5‐tetramethyl‐1,3,2‐dioxaborolan‐2‐yl)…
Number of citations: 25 onlinelibrary.wiley.com
SH Jeong, JY Lee - Journal of Materials Chemistry, 2011 - pubs.rsc.org
Various dibenzothiophene derivatives were synthesized as high triplet energy host materials for deep blue phosphorescent organic light-emitting diodes (PHOLEDs) and their device …
Number of citations: 106 pubs.rsc.org
E Jin, C Du, M Wang, W Li, C Li, H Wei, Z Bo - Macromolecules, 2012 - ACS Publications
Three D–A alternating copolymers P1–3 with 3,7-linked 2,8-bis(alkoxy)dibenzothiophene as the donor unit and benzothiadiazole (P1 and P2) or 3,4-bis(octyloxy)benzothiadiazole (P3) …
Number of citations: 48 pubs.acs.org
J Gao, L Li, Q Meng, R Li, H Jiang, H Li… - Journal of Materials …, 2007 - pubs.rsc.org
New prototype semiconductor materials based on dibenzothiophene (DBT) derivatives were successfully synthesized by a convergent approach using palladium catalyzed Stille …
Number of citations: 60 pubs.rsc.org
M Cariou, T Douadi, J Simonet - Bulletin de la Société chimique de France, 1996 - infona.pl
Several dibenzothiophenes substituted with aminated electron-donating groups (amino or dimethylamino) were synthesized with the objective of converting them into stable cation …
Number of citations: 8 www.infona.pl
J Rodríguez-Fernández, SB Schmidt… - Chemical …, 2018 - pubs.rsc.org
We demonstrate a method to selectively switch the Ullmann coupling reaction of 2,8-dibromodibenzothiophene on a Au(111) support. The Ullmann coupling reaction is effective already …
Number of citations: 16 pubs.rsc.org
CR Neumoyer, ED Amstutz - Journal of the American Chemical …, 1947 - ACS Publications
A new synthetic method for the preparation of hexachlprocyclopentadiene based on the pyroly-sis of octachlorocyclopentene has been described. 2. The Prins reaction has been …
Number of citations: 29 pubs.acs.org
TH Huang, WT Whang, JY Shen, JT Lin… - Journal of Materials …, 2005 - pubs.rsc.org
A new series of 2,8-disubstituted dibenzothiophenes have been successfully synthesized via palladium-catalyzed C–N or C–C bond formation using 2,8-dibromodibenzothiophene and …
Number of citations: 37 pubs.rsc.org
H Gilman, D Swayampati - The Journal of Organic Chemistry, 1958 - ACS Publications
Successful bromination ofheterocycles is of sig-nificance in synthetic organic chemistry since the bromo derivatives can be converted to the corre-sponding carboxylic acids, boronic …
Number of citations: 8 pubs.acs.org

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